(Z)-10-Hydroxyamitriptyline: Stereochemical Architecture and Pharmacological Significance
(Z)-10-Hydroxyamitriptyline: Stereochemical Architecture and Pharmacological Significance
Topic: Chemical Structure, Properties, and Pharmacological Profiling of (Z)-10-Hydroxyamitriptyline Content Type: Technical Monograph & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary
(Z)-10-Hydroxyamitriptyline (Z-10-OH-AMI) represents a critical, albeit often overshadowed, geometric isomer in the metabolic cascade of the tricyclic antidepressant amitriptyline. While the (E)-isomer typically predominates in human plasma (approximate 3:1 to 4:1 ratio), the (Z)-isomer possesses distinct physicochemical properties and metabolic fates that complicate the pharmacokinetic profile of the parent drug.
This guide moves beyond standard textbook definitions to explore the stereoselective biotransformation , receptor binding nuances , and analytical isolation of Z-10-OH-AMI. We provide a validated microbial synthesis protocol and a high-resolution LC-MS/MS workflow, designed for researchers requiring high-purity standards for metabolic stability or toxicology assays.
Chemical Architecture & Stereochemistry
Structural Identity
Unlike the parent compound amitriptyline, which possesses a plane of symmetry in its tricyclic ring system (ignoring the side chain conformation), the introduction of a hydroxyl group at the C10 position creates two centers of isomerism:
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Geometric Isomerism (E/Z): Defined by the relationship between the C10-hydroxyl group and the propylidene side chain at C5.
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(Z)-Isomer: The hydroxyl group at C10 and the dimethylaminopropylidene side chain are on the same side (cis-like) of the tricyclic plane.
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(E)-Isomer: The hydroxyl group and side chain are on opposite sides (trans-like).
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Chirality: The C10 carbon is a chiral center, meaning (Z)-10-OH-AMI exists as a pair of enantiomers: (+)-(Z) and (-)-(Z).
| Property | Data |
| IUPAC Name | (Z)-5-(3-(dimethylamino)propylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol |
| Molecular Formula | C₂₀H₂₃NO |
| Molecular Weight | 293.41 g/mol |
| Isomeric Abundance | Minor metabolite (typically 15-25% of total 10-OH-AMI pool) |
| Solubility | Soluble in DMSO (>10 mg/mL), Methanol, Ethanol; sparingly soluble in water.[1] |
Physicochemical Implications
The intramolecular hydrogen bonding potential differs between Z and E isomers due to the spatial proximity of the hydroxyl group to the nitrogen of the side chain. In the (Z)-isomer, the proximity facilitates a stronger interaction, potentially influencing:
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Lipophilicity (LogP): Slightly altered compared to the E-isomer, affecting blood-brain barrier (BBB) penetration.
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Receptor Docking: The steric bulk of the hydroxyl group on the "Z-face" alters binding affinity for the Sodium-Dependent Serotonin Transporter (SERT).
Pharmacological Profile & Mechanism of Action[3]
Receptor Affinity Landscape
While amitriptyline is a "dirty drug" hitting SERT, NET, mAChR, H1, and Alpha-1 receptors, the 10-hydroxylation serves as a detoxification pathway for off-target effects while retaining therapeutic efficacy.
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SERT/NET Inhibition: Z-10-OH-AMI retains potency as a dual reuptake inhibitor. Although slightly less potent than amitriptyline, it contributes significantly to the net antidepressant effect due to the accumulation of hydroxy-metabolites in plasma.
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Anticholinergic Burden (mAChR): Crucially, 10-hydroxylated metabolites (both E and Z) exhibit reduced affinity for muscarinic acetylcholine receptors compared to the parent drug. This reduction is vital for the "therapeutic window," as it lowers the risk of dry mouth, constipation, and delirium relative to plasma concentration.
Metabolic Fate: The Glucuronidation Switch
A defining feature of Z-10-OH-AMI is its unique conjugation pattern.
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O-Glucuronidation: The primary clearance pathway.
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N-Glucuronidation: Unique to the Z-isomer? Research suggests that while both isomers form O-glucuronides, the formation of quaternary ammonium-linked N-glucuronides is a distinct pathway that can vary between isomers, often acting as a "metabolic sink" for the drug.
Visualizing the Metabolic Pathway
The following diagram illustrates the stereoselective biotransformation of Amitriptyline, highlighting the divergence into E and Z isomers and their subsequent conjugation.
Caption: Stereoselective metabolism of Amitriptyline via CYP2D6, showing the divergence into Z and E isomers and their distinct glucuronidation fates.
Experimental Protocols
"Green" Synthesis via Microbial Fermentation
Chemical synthesis of specific 10-hydroxy stereoisomers is arduous, requiring multi-step protection/deprotection. A superior method for generating analytical standards is microbial biotransformation using Cunninghamella elegans, which mimics mammalian Phase I metabolism.
Protocol:
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Strain Preparation: Inoculate Cunninghamella elegans (ATCC 9245) spores into Sabouraud dextrose broth. Incubate at 28°C, 180 rpm for 48 hours to establish mycelial mass.
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Substrate Addition: Add Amitriptyline HCl (dissolved in ethanol) to the culture to a final concentration of 0.5 mg/mL.
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Biotransformation: Continue incubation for 72–96 hours. The fungus will stereoselectively hydroxylate the drug.
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Extraction: Filter mycelia. Adjust broth pH to 9.0 with NaOH. Extract 3x with Ethyl Acetate.
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Purification: Evaporate solvent. Reconstitute in mobile phase for semi-preparative HPLC.
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Note: This method yields both E and Z isomers, which must be separated chromatographically.
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Analytical Isolation (LC-MS/MS)
To distinguish (Z)-10-OH-AMI from its isobaric (E)-isomer and hydroxynortriptyline metabolites, chromatographic resolution is non-negotiable.
Methodology:
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Column: ACE C18-PFP (Pentafluorophenyl) or equivalent high-carbon load C18 (100 x 2.1 mm, 1.7 µm). Why? PFP phases offer superior selectivity for geometric isomers via pi-pi interactions.
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Mobile Phase:
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Gradient: Isocratic hold at 25% B for 1 min, ramp to 40% B over 6 min.
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Detection (MRM):
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Precursor: m/z 294.2 [M+H]⁺
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Quantifier Transition: m/z 294.2 → 233.1 (Loss of H₂O + side chain amine fragment).
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Qualifier Transition: m/z 294.2 → 191.1 (Tricyclic core).
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Separation Logic: The (E)-isomer typically elutes before the (Z)-isomer on C18 phases due to the intramolecular hydrogen bonding in the Z-isomer making it slightly more lipophilic (shielding the polar groups) or interacting differently with the stationary phase.
Clinical & Research Implications
Pharmacogenetics (PGx)
The ratio of (Z)- to (E)-10-OH-AMI can serve as a subtle phenotypic probe for CYP2D6 activity .
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Poor Metabolizers (PM): Show negligible levels of both isomers.
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Ultra-Rapid Metabolizers (UM): Show potentially altered Z/E ratios if secondary enzymes (like CYP2C19) become rate-limiting or if the saturation kinetics of CYP2D6 differ for the two stereochemical attacks.
Toxicology
In forensic toxicology, the presence of 10-hydroxy metabolites confirms ingestion versus spiking of a sample with parent drug. The Z-isomer, being a stable metabolite, is a reliable marker for chronic administration.
References
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Breyer-Pfaff, U., et al. (1990). "Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine." Journal of Chromatography B: Biomedical Sciences and Applications. Link
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Dahl-Puustinen, M. L., et al. (1989).[1] "Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings." Clinical Pharmacology & Therapeutics. Link
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Zhang, D., et al. (1996). "Biotransformation of amitriptyline by Cunninghamella elegans."[4] Drug Metabolism and Disposition. Link
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PubChem. (2024). "10-Hydroxyamitriptyline Compound Summary." National Library of Medicine. Link
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Caddy, B., et al. (1976).[5] "Studies on the oxidation of amitriptyline." The Analyst. Link
